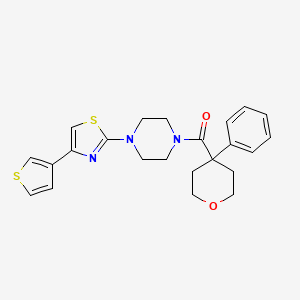
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O2S2 and its molecular weight is 439.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone , identified by its CAS number 1226439-91-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a tetrahydropyran ring, a thiophene moiety, and a piperazine group, which contribute to its unique biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1226439-91-3 |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Receptor Binding : The piperazine and thiazole components may interact with various receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that the thiophene ring could enhance the compound's antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity and Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of similar compounds featuring piperazine and thiophene derivatives. These compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research published in Phytotherapy Research indicated that derivatives containing thiophene structures demonstrated promising antibacterial activity against Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity.
Neuroprotective Effects
In a neuropharmacological study, compounds similar to this compound were evaluated for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.
Comparative Analysis with Related Compounds
To provide a clearer understanding of its biological activity, a comparative analysis with related compounds is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| (4-phenyltetrahydro-2H-pyran-4-yl)(...methanone | High | Moderate | Yes |
| (4-fluorophenyl)thiazol...methanone | Moderate | High | No |
| (furan-2-y)piperazine...methanone | Low | Moderate | Yes |
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c27-21(23(7-13-28-14-8-23)19-4-2-1-3-5-19)25-9-11-26(12-10-25)22-24-20(17-30-22)18-6-15-29-16-18/h1-6,15-17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNITIRLUKWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













